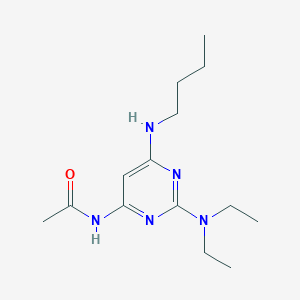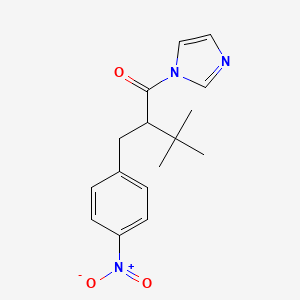
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one is a synthetic organic compound that features an imidazole ring, a nitrobenzyl group, and a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting from simple precursors like glyoxal and ammonia, the imidazole ring can be synthesized.
Alkylation: The imidazole ring can be alkylated using an appropriate alkyl halide to introduce the 3,3-dimethylbutan-1-one moiety.
Nitration: The benzyl group can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitrobenzyl derivatives.
Reduction: Aminobenzyl derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or enzyme inhibitor.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of advanced materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering their activity.
Chemical Reactions: It may act as a nucleophile or electrophile, participating in various organic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-butanone: Lacks the nitrobenzyl group.
1-(1H-imidazol-1-yl)-2-(4-nitrobenzyl)ethanone: Has a shorter carbon chain.
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-aminobenzyl)butan-1-one: Has an amino group instead of a nitro group.
Uniqueness
1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one is unique due to the combination of its imidazole ring, nitrobenzyl group, and butanone backbone, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Eigenschaften
CAS-Nummer |
89372-64-5 |
|---|---|
Molekularformel |
C16H19N3O3 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
1-imidazol-1-yl-3,3-dimethyl-2-[(4-nitrophenyl)methyl]butan-1-one |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)14(15(20)18-9-8-17-11-18)10-12-4-6-13(7-5-12)19(21)22/h4-9,11,14H,10H2,1-3H3 |
InChI-Schlüssel |
LGRSZSWXTJFRGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)
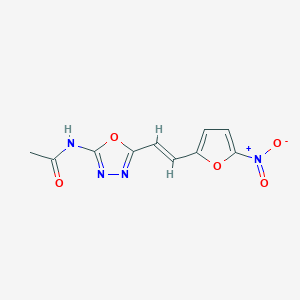
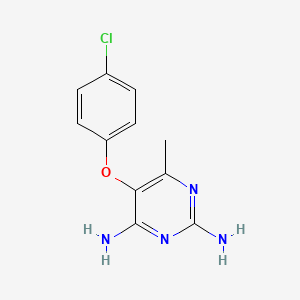
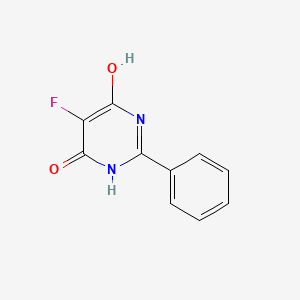
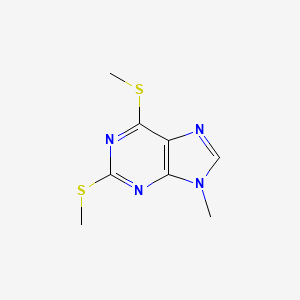
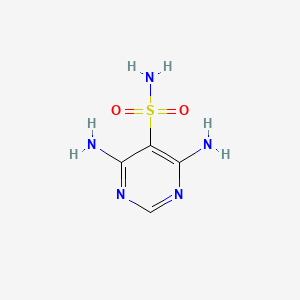
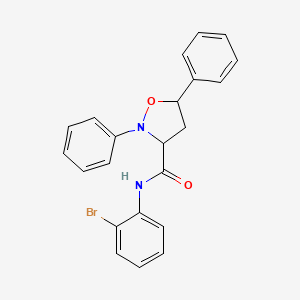
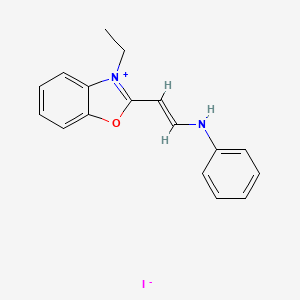
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)

